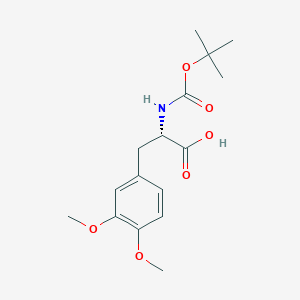

Boc-3,4-dimethoxy-l-phenylalanine

Description

Contextualizing Boc-Protected Amino Acids in Organic and Medicinal Chemistry

In the intricate world of chemical synthesis, protecting groups are essential tools. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines, a functional group found in all amino acids. bzchemicals.comchemistrysteps.com Its primary function is to temporarily block the reactivity of the amino group, preventing it from participating in unwanted side reactions during a chemical synthesis. chemistrysteps.com This allows chemists to selectively modify other parts of the molecule.

The Boc group is particularly favored in peptide synthesis, the process of linking amino acids together to form peptides and proteins. numberanalytics.com Its stability under a wide range of reaction conditions, coupled with its easy removal under mild acidic conditions, makes it a versatile and reliable choice. This selective protection and deprotection strategy is crucial for building complex peptide chains with specific sequences and functions. The use of Boc-protected amino acids has been instrumental in the synthesis of various drugs, including antibiotics, antivirals, and anticancer agents, by improving properties like solubility and stability.

Significance as an Unnatural Amino Acid Building Block in Research

Boc-3,4-dimethoxy-L-phenylalanine is classified as an unnatural amino acid. While the core structure is based on the natural amino acid phenylalanine, the addition of the two methoxy (B1213986) groups on the aromatic ring is a synthetic modification. chemimpex.com These methoxy groups are not just passive additions; they significantly influence the molecule's electronic properties and three-dimensional shape.

This unique structure is what makes this compound a valuable building block in research. Scientists can incorporate this modified amino acid into peptides and other molecules to study how these changes affect biological activity. chemimpex.com For instance, the presence of the dimethoxy-phenyl moiety can enhance the binding of a molecule to its biological target, such as a receptor or an enzyme. This can lead to the development of more potent and selective drugs. chemimpex.com Research has shown its potential in creating therapeutics for neurological disorders and cancer. guidechem.com

Historical Development and Evolution of its Research Utility

The use of the Boc protecting group in peptide synthesis became prominent in the 1960s, revolutionizing the field by providing a more reliable method for protecting amino groups. numberanalytics.com Initially, hazardous reagents were used for its introduction, but safer and more efficient methods using di-tert-butyl dicarbonate (B1257347) were later developed. bzchemicals.comorgsyn.org

The research utility of specific unnatural amino acids like this compound has evolved alongside advancements in synthetic chemistry and drug discovery. Initially, the focus may have been on its synthesis and basic chemical properties. However, as our understanding of disease mechanisms has grown, so has the interest in using such specialized building blocks to design molecules with targeted therapeutic effects. The dimethoxy substitution pattern, for example, is found in various biologically active natural products and has inspired chemists to incorporate it into synthetic molecules to modulate their pharmacological profiles. The ongoing research into this compound continues to explore its potential as a starting material for the synthesis of novel compounds with diverse applications. guidechem.com

Compound Data

| Property | Value |

| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid sigmaaldrich.com |

| CAS Number | 127095-97-0 guidechem.comamerigoscientific.com |

| Molecular Formula | C16H23NO6 chemimpex.comamerigoscientific.com |

| Molecular Weight | 325.36 g/mol chemimpex.comamerigoscientific.com |

| Appearance | White to yellow solid sigmaaldrich.com |

| Purity | ≥97% sigmaaldrich.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-3-(3,4-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO6/c1-16(2,3)23-15(20)17-11(14(18)19)8-10-6-7-12(21-4)13(9-10)22-5/h6-7,9,11H,8H2,1-5H3,(H,17,20)(H,18,19)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADWMFTMMXMHMHB-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)OC)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)OC)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80445536 | |

| Record name | boc-3,4-dimethoxy-l-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127095-97-0 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-methoxy-O-methyl-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127095-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | boc-3,4-dimethoxy-l-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Boc 3,4 Dimethoxy L Phenylalanine and Its Derivatives

Stereoselective Synthesis Approaches for Chiral Phenylalanine Derivatives

The precise spatial arrangement of atoms, or stereochemistry, is paramount in the synthesis of biologically active molecules. For phenylalanine derivatives like Boc-3,4-dimethoxy-L-phenylalanine, controlling the chirality at the α-carbon is crucial, as different enantiomers can exhibit vastly different biological effects.

Enantioselective Synthesis Strategies and Methodological Considerations

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For derivatives of phenylalanine, several strategies have been developed. One common approach involves the asymmetric alkylation of a glycine (B1666218) Schiff base using substituted benzyl (B1604629) bromides. nih.gov This method utilizes chiral phase-transfer catalysts, such as cinchona alkaloid derivatives, to direct the stereochemical outcome of the reaction, leading to high yields and excellent enantioselectivity. nih.gov The choice of catalyst is critical, with pseudoenantiomeric catalysts allowing for the selective synthesis of either the (R)- or (S)-enantiomer. nih.gov

Another powerful technique is chemoenzymatic synthesis, which combines chemical reactions with enzymatic transformations. researchgate.netacs.org Enzymes, being inherently chiral, can catalyze reactions with high stereospecificity. For instance, enzymes like tyrosine phenol (B47542) lyase can be used in the formation of L-DOPA derivatives from simpler precursors. researchgate.net Furthermore, multi-enzyme cascades have been designed to convert L-phenylalanine into various enantiomerically pure compounds with high efficiency. acs.orgacs.org

Control of Chiral Purity in Synthetic Pathways

Ensuring the chiral purity of the final product is a critical aspect of stereoselective synthesis. Various analytical techniques are employed to determine the enantiomeric excess (ee) of a sample. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common method for separating and quantifying enantiomers. waters.comresearchgate.net Derivatization of the amino acid with a chiral reagent to form diastereomers, which can then be separated by standard reversed-phase HPLC, is another widely used technique. researchgate.net The choice of the derivatizing agent and the HPLC conditions are crucial for achieving good resolution of the diastereomeric peaks. researchgate.net The careful selection of synthetic methods, such as asymmetric catalysis or enzymatic resolution, plays a pivotal role in achieving high chiral purity from the outset. nih.govgoogle.com

Protective Group Strategies in Phenylalanine Chemistry Research

In the synthesis of peptides and other complex molecules, protecting groups are essential tools to temporarily mask reactive functional groups, thereby preventing unwanted side reactions. creative-peptides.comlibretexts.org The selection and application of these groups are critical for the success of a multi-step synthesis.

Role of the tert-Butyloxycarbonyl (Boc) Group in Amine Protection and its Orthogonality

The tert-Butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for the α-amino function of amino acids. creative-peptides.comnih.govamericanpeptidesociety.org It is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347). libretexts.org The Boc group is valued for its stability under a wide range of reaction conditions and its ease of removal under moderately acidic conditions, often using trifluoroacetic acid (TFA). americanpeptidesociety.orgpeptide.com

A key concept in protecting group strategy is "orthogonality," which refers to the ability to remove one protecting group in the presence of others without affecting them. organic-chemistry.orgwikipedia.orgnih.gov The Boc group is part of an orthogonal protection scheme. For example, in solid-phase peptide synthesis (SPPS), the Boc group can be used for temporary N-terminal protection, while other acid-labile groups, such as benzyl (Bzl) ethers or esters, are used for the more permanent protection of side-chain functionalities. peptide.compeptide.com This allows for the selective deprotection of the N-terminus for chain elongation without disturbing the side-chain protecting groups. peptide.comnih.gov

Comparative Analysis of Protecting Groups in Synthetic Efficiency and Selectivity

While the Boc group is highly effective, other protecting groups are also employed in peptide synthesis, each with its own set of advantages and disadvantages. The choice of protecting group strategy depends on the specific requirements of the synthesis, including the sequence of the peptide and the desired final product. americanpeptidesociety.org

| Protecting Group | Abbreviation | Cleavage Conditions | Advantages | Disadvantages |

| tert-Butyloxycarbonyl | Boc | Acidic (e.g., TFA) creative-peptides.comamericanpeptidesociety.org | Stable to a wide range of conditions, good for preventing racemization in some cases. americanpeptidesociety.org | Requires strong acid for removal, which can be harsh on sensitive peptides. americanpeptidesociety.org |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., piperidine) creative-peptides.comamericanpeptidesociety.org | Mild deprotection conditions, compatible with automated synthesis. americanpeptidesociety.org | Base-labile side chains require protection, potential for side reactions like aspartimide formation. researchgate.net |

| Benzyloxycarbonyl | Z or Cbz | Catalytic hydrogenation (H₂/Pd), strong acid (HBr/AcOH) creative-peptides.com | Stable, crystalline derivatives, resistant to racemization during activation. creative-peptides.com | Hydrogenolysis conditions may not be compatible with all functional groups. |

The Fmoc/tBu strategy has become prevalent in modern SPPS due to its milder deprotection conditions for the temporary N-terminal protection. americanpeptidesociety.orgiris-biotech.de However, the Boc/Bzl strategy remains valuable, particularly for the synthesis of certain types of peptides or when specific side-chain manipulations are required. americanpeptidesociety.orgpeptide.com

Incorporation into Complex Molecular Architectures for Research Purposes

This compound serves as a crucial starting material for the synthesis of more complex molecules, particularly in the field of medicinal chemistry and natural product synthesis. nih.govnih.govspringernature.comdurham.ac.ukrsc.org Its unique structure allows for its incorporation into peptides and as a precursor for the synthesis of isoquinoline (B145761) alkaloids.

The incorporation of non-natural amino acids like this compound into peptides can confer novel properties to the resulting molecules. nih.govnih.govspringernature.com These modified peptides can be used to study protein structure and function, develop new therapeutic agents, and create novel biomaterials. The Boc-protected form is ideal for use in standard peptide synthesis protocols, both in solution and on solid phase. nih.govmedchemexpress.com

Furthermore, phenylalanine derivatives are biosynthetic precursors to a large family of natural products known as isoquinoline alkaloids. rsc.orgneu.edu.trresearchgate.net The 3,4-dimethoxyphenyl moiety of this compound is a common structural motif in many of these alkaloids, which exhibit a wide range of biological activities, including antitumor and antimicrobial properties. rsc.orgpsu.edu Synthetic chemists utilize this protected amino acid as a key building block to construct the complex ring systems of these natural products. psu.educhempedia.info

Solid-Phase Peptide Synthesis (SPPS) Applications and Methodological Optimizations

Solid-phase peptide synthesis (SPPS) is a widely adopted technique for the assembly of peptides. thermofisher.comnih.gov The Boc (tert-butyloxycarbonyl) protecting group is a key component in one of the two primary SPPS strategies. nih.govpeptide.com In Boc-based SPPS, the N-terminus of the growing peptide chain is temporarily protected by the Boc group, which is subsequently removed by treatment with a moderately strong acid like trifluoroacetic acid (TFA) to allow for the coupling of the next amino acid. thermofisher.compeptide.com

The general cycle of Boc SPPS involves the following steps:

Attachment: The first Boc-protected amino acid, in this case, this compound, is anchored to a solid support resin. peptide.com The Merrifield resin is a classic choice, with the amino acid typically attached as its cesium salt to avoid racemization. chempep.com

Deprotection: The Boc group is removed from the N-terminus of the resin-bound amino acid. peptide.com This is commonly achieved using a 50% solution of TFA in dichloromethane (B109758) (DCM). peptide.comchempep.com To prevent side reactions with sensitive residues like tryptophan, cysteine, or methionine, scavengers such as dithioethane (DTE) may be added to the deprotection solution. peptide.com

Neutralization: The resulting trifluoroacetate (B77799) salt of the free amine must be neutralized before the next coupling step. peptide.com This is typically done by washing the resin with a solution of a hindered base like diisopropylethylamine (DIEA) in DCM. peptide.com

Coupling: The next Boc-protected amino acid is activated and coupled to the free N-terminus of the resin-bound amino acid. thermofisher.com

Repeat: This cycle of deprotection, neutralization, and coupling is repeated until the desired peptide sequence is assembled. thermofisher.com

A significant challenge in SPPS is the potential for peptide aggregation on the solid support, which can hinder reaction efficiency and lead to a difficult mixture of products. acs.org To mitigate this, various optimizations have been developed. The use of specialized resins, such as the PAM (phenylacetamidomethyl) resin, can enhance the stability of the linkage between the peptide and the resin, reducing peptide loss during the repeated acid deprotection steps. chempep.com

Solution-Phase Synthetic Routes for Peptide and Peptidomimetic Scaffolds

While SPPS is dominant for many applications, solution-phase synthesis remains a valuable strategy, particularly for the large-scale production of peptides and the synthesis of complex peptidomimetics. In solution-phase synthesis, all reactants are dissolved in a suitable organic solvent.

A typical solution-phase peptide coupling involves the activation of the carboxyl group of one amino acid (or peptide) and its subsequent reaction with the amino group of another. uni-kiel.de The Boc group is a commonly used N-terminal protecting group in this approach as well. fishersci.co.uk The synthesis of a dipeptide, for instance, would involve reacting a Boc-protected amino acid, such as this compound, with the esterified C-terminus of another amino acid in the presence of a coupling reagent. nih.gov

One of the key advantages of solution-phase synthesis is the ability to purify and characterize intermediates at each step, which can be crucial for complex syntheses. This method also allows for a wider range of reaction conditions and reagents that may not be compatible with solid supports.

Advanced Coupling Reagents and Reaction Conditions for Efficient Integration

The efficiency and success of both solid-phase and solution-phase peptide synthesis heavily rely on the choice of coupling reagents. bachem.com These reagents are responsible for activating the carboxylic acid group of the incoming amino acid to facilitate the formation of the peptide bond. uni-kiel.debachem.com Over the years, a variety of coupling reagents have been developed to improve reaction rates, minimize side reactions, and suppress racemization. bachem.comglobalresearchonline.net

Common Classes of Coupling Reagents:

| Reagent Class | Examples | Key Characteristics |

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), DIC (Diisopropylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Widely used and cost-effective. uni-kiel.deglobalresearchonline.net Often used with additives like HOBt to reduce racemization. bachem.compeptide.com The urea (B33335) byproduct of DCC is insoluble, making it suitable for solution-phase but not solid-phase synthesis. peptide.com DIC is preferred for SPPS as its urea byproduct is soluble. peptide.com |

| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | Highly efficient with low racemization. bachem.com PyBOP is a non-toxic alternative to BOP. bachem.com |

| Aminium/Uronium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | Very popular for their high coupling rates and the water-solubility of their byproducts. bachem.com HATU is particularly effective for coupling sterically hindered amino acids. bachem.com COMU is a safer alternative to HOBt/HOAt-based reagents and is well-suited for microwave-assisted SPPS. bachem.com |

The choice of coupling reagent is critical and depends on the specific amino acids being coupled. For instance, for sterically hindered amino acids, more reactive reagents like HATU may be necessary. bachem.com The reaction conditions, including the choice of base (e.g., DIPEA, NMM) and the use of additives, are also crucial for optimizing the coupling reaction and minimizing side reactions such as racemization and guanidinylation. bachem.comuniurb.it

Advanced Synthetic Routes for Functionalized Analogues of this compound

The development of novel therapeutic agents often requires the synthesis of functionalized amino acid analogues. doaj.org this compound can serve as a scaffold for creating a variety of derivatives with modified properties.

One approach to creating functionalized analogues is through the direct C-H functionalization of the phenylalanine ring. This strategy allows for the introduction of various substituents onto the aromatic ring, expanding the chemical diversity of the amino acid. For example, palladium-catalyzed C-H olefination has been used to modify phenylalanine residues within peptides. ntu.ac.uk Similarly, iridium-catalyzed C-H borylation can introduce a boryl group onto the aromatic ring, which can then be further functionalized. acs.org

Another strategy involves the synthesis of analogues starting from different precursors. For example, enantiomerically pure N-Boc-protected 2-amino-substituted-3-phenylpropyl analogues can be prepared from commercially available N-Boc-L- and D-phenylalanines. nih.gov The synthesis of novel L-DOPA derivatives, which are structurally related to 3,4-dimethoxy-L-phenylalanine, has also been explored as potential prodrugs. nih.gov

Furthermore, the synthesis of phenylalanine derivatives with modifications at other positions, such as the β-position, can be achieved through ring-opening reactions of aziridine-2-carboxylic esters. researchgate.net These advanced synthetic routes provide access to a wide range of functionalized analogues of this compound, enabling the exploration of structure-activity relationships and the development of new peptide-based therapeutics.

Applications of Boc 3,4 Dimethoxy L Phenylalanine in Pharmaceutical and Biomedical Research

Design and Synthesis of Bioactive Peptides and Peptide-Based Therapeutics

Boc-3,4-dimethoxy-L-phenylalanine is instrumental in the synthesis of bioactive peptides, which are molecules of significant interest for their therapeutic potential. chemimpex.com The Boc protecting group facilitates the controlled, stepwise assembly of amino acids into a desired peptide sequence, a cornerstone of solid-phase peptide synthesis (SPPS). researchgate.net

Development of Peptide-Based Therapeutic Agents

The incorporation of this compound into peptide chains can yield therapeutic agents with a range of biological activities. A notable area of investigation is the development of novel antimicrobial peptides (AMPs). Research into Boc-protected dipeptides containing phenylalanine has demonstrated their potential as broad-spectrum antibacterial agents. nih.gov For instance, dipeptides synthesized using Boc-protected phenylalanine and tryptophan have shown activity against both Gram-positive and Gram-negative bacteria, along with the ability to eradicate and disrupt biofilms. nih.gov These findings suggest that incorporating this compound could be a strategy to develop new and effective treatments against bacterial resistance. nih.gov

Furthermore, the synthesis of adhesive antimicrobial peptides has been explored using a related compound, 3,4-dihydroxy-L-phenylalanine (DOPA). nih.govnih.gov These peptides have demonstrated the ability to bind to surfaces and effectively inhibit the growth of various bacteria. nih.govnih.gov This suggests a potential application for peptides containing 3,4-dimethoxy-L-phenylalanine in the development of antimicrobial coatings for medical devices and other surfaces to prevent bacterial colonization. nih.govnih.gov

| Therapeutic Area | Peptide Type | Key Findings/Potential Applications | Relevant Compound |

|---|---|---|---|

| Antibacterial | Boc-protected dipeptides | Broad-spectrum activity against Gram-positive and Gram-negative bacteria; biofilm eradication. nih.gov | Boc-phenylalanine |

| Antimicrobial Coatings | Adhesive antimicrobial peptides | Surface binding and inhibition of bacterial growth. nih.govnih.gov | 3,4-dihydroxy-L-phenylalanine (DOPA) |

Modulation of Biological Activity through Structural Integration of the Phenylalanine Moiety

The incorporation of the 3,4-dimethoxy-L-phenylalanine moiety into a peptide can significantly modulate its biological activity. The dimethoxy substitution on the phenyl ring can influence the peptide's conformation and its interaction with biological targets. The methoxy (B1213986) groups are electron-donating, which can affect the electronic properties of the aromatic ring and its ability to participate in non-covalent interactions, such as π-π stacking and cation-π interactions, which are often crucial for receptor binding. nih.gov

Research on cyclic peptides has shown that electron-donating substituents on a phenylalanine residue can promote a folded conformation of the peptide. nih.gov This conformational constraint can lead to higher receptor affinity and selectivity. The 3,4-dimethoxy substitution can also enhance the antioxidant properties of the resulting molecule. Therefore, the integration of this specific phenylalanine derivative can be a strategic tool to fine-tune the biological and pharmacological properties of a peptide.

Drug Discovery and Optimization Programs Utilizing Phenylalanine Derivatives

Phenylalanine derivatives, including this compound, are valuable in various drug discovery and optimization programs. chemimpex.com They can be used to create peptidomimetics, which are compounds that mimic the structure and function of natural peptides but have improved pharmacological properties, such as enhanced stability and oral bioavailability. nih.govfrontiersin.org

Rational Drug Design Strategies Incorporating this compound

In rational drug design, the specific structural features of this compound can be exploited to design molecules that interact with a specific biological target. The dimethoxy-phenyl group can serve as a key pharmacophore that fits into a binding pocket of a receptor or enzyme. For example, in the design of G protein-coupled receptor (GPCR) ligands, the aromatic ring and its substituents can play a critical role in establishing the necessary interactions for binding and receptor activation or inhibition. drugdiscoverychemistry.comfrontiersin.org The Boc-protecting group allows for the precise incorporation of this moiety into a larger molecule during synthesis.

Targeting Specific Biological Pathways and Molecular Interactions

Peptides and small molecules containing the 3,4-dimethoxy-L-phenylalanine scaffold can be designed to target specific biological pathways involved in disease. chemimpex.comchemimpex.com For instance, they can be developed as inhibitors of enzymes or as ligands for receptors that are key components of these pathways. chemimpex.com The ability to synthesize a variety of derivatives with modifications to the phenylalanine ring allows for the exploration of structure-activity relationships (SAR) to optimize the potency and selectivity of the designed compounds. nih.gov

| Target Class | Potential Role of 3,4-dimethoxy-L-phenylalanine Moiety | Therapeutic Relevance |

|---|---|---|

| G Protein-Coupled Receptors (GPCRs) | Acts as a key pharmacophore for receptor binding and modulation. drugdiscoverychemistry.comfrontiersin.org | Broad range of diseases including cardiovascular, metabolic, and neurological disorders. |

| Enzymes | Can be incorporated into inhibitors that bind to the active site. chemimpex.com | Infectious diseases, cancer, inflammation. |

Research into Neurological Disorders and Related Therapeutic Agents

Derivatives of phenylalanine are of significant interest in the research of neurological disorders. chemimpex.com The structurally related compound, L-3,4-dihydroxyphenylalanine (L-DOPA), is a cornerstone in the treatment of Parkinson's disease. nih.gov This highlights the importance of the 3,4-disubstituted phenylalanine scaffold in designing molecules that can interact with dopaminergic pathways in the brain.

Furthermore, research has shown that halogenated derivatives of L-phenylalanine possess neuroprotective properties, suggesting that modifications to the phenyl ring can lead to compounds with therapeutic potential for conditions like stroke. nih.gov There is also evidence of dysregulated phenylalanine metabolism in Alzheimer's disease, further underscoring the relevance of studying phenylalanine derivatives in the context of neurodegenerative disorders. nih.govyoutube.comalzdiscovery.org The use of this compound in the synthesis of novel compounds provides a valuable avenue for exploring new therapeutic strategies for these complex diseases.

Role in Biochemical Research and Mechanistic Studies

This compound and its derivatives are utilized in biochemical research to investigate complex biological processes. chemimpex.com Researchers employ such compounds to study protein interactions and enzyme activity, which can provide critical insights into biological functions. chemimpex.com

A key challenge in biochemistry is the study of weak or transient protein-protein interactions. A methodology using a closely related compound, 3,4-dihydroxy-L-phenylalanine (L-DOPA), demonstrates how these interactions can be captured. By genetically incorporating L-DOPA into a protein, it can be oxidized to form a reactive intermediate that covalently cross-links with nearby amino acid residues on an interacting protein. nih.gov This site-specific cross-linking is highly efficient and selective, allowing researchers to map protein dimerization domains and characterize interactions that are otherwise difficult to detect. nih.gov

Furthermore, the influence of phenylalanine modifications on interactions with other biological molecules, such as lipids, is an active area of study. For instance, substituting leucine residues with phenylalanine in certain peptides has been shown to alter the peptide's interaction with lipid headgroups, a finding revealed through high-resolution NMR studies. nih.gov In the realm of enzymology, specific enzymes like L-phenylalanine dehydrogenase are used to develop methods for the determination of L-phenylalanine. nih.gov The enzyme catalyzes the NAD-dependent oxidative deamination of L-phenylalanine, allowing for direct spectrophotometric measurement of its concentration, a technique valuable in studying enzyme kinetics and substrate specificity. nih.gov

The study of metabolic pathways involving phenylalanine is crucial for understanding certain genetic disorders. Phenylketonuria (PKU) is an inborn metabolic disorder caused by a deficiency in the phenylalanine hydroxylase enzyme, leading to a toxic buildup of L-phenylalanine. nih.gov Research has shown that at high concentrations, L-phenylalanine can self-assemble into amyloid fibrils, a process linked to the neurotoxicity observed in PKU. nih.gov Understanding this aggregation mechanism at a molecular level is key to designing compounds that can inhibit it. nih.gov

Metabolomics studies provide a broader view of the phenylalanine-tyrosine metabolic pathway. nih.gov These analyses help characterize the plasma levels of phenylalanine and tyrosine in disorders like PKU, revealing how altered concentrations of these amino acids impact other interconnected metabolic pathways, such as the metabolism of arginine, proline, alanine, aspartate, and glutamate (B1630785). nih.gov Such research is fundamental to understanding the pathophysiology of metabolic diseases and identifying new therapeutic targets. nih.gov

Table 1: Research Findings on Phenylalanine Derivatives in Biochemical Studies

| Research Area | Phenylalanine Derivative Used | Key Finding | Application |

|---|---|---|---|

| Protein-Protein Interactions | 3,4-dihydroxy-L-phenylalanine (L-DOPA) | Genetically incorporated L-DOPA can be used to selectively cross-link interacting proteins. | Capturing weak or transient protein interactions and mapping interaction domains. |

| Peptide-Lipid Interactions | Phenylalanine (in a synthetic peptide) | Substitution of leucine with phenylalanine altered the peptide's proximity to lipid headgroups. | Understanding how amino acid composition affects the structure and function of peptides in lipid environments. |

| Disease Mechanism | L-phenylalanine | At high concentrations, L-phenylalanine self-assembles into amyloid fibrils. | Explaining the molecular basis of toxicity in Phenylketonuria (PKU). |

| Metabolic Pathways | Phenylalanine and Tyrosine | Multiplatform metabolomics identified interconnected pathways affected by altered Phe/Tyr levels in PKU. | Characterizing the pathophysiology of metabolic disorders. |

Functionalization and Bioconjugation Strategies in Chemical Biology

The structure of phenylalanine derivatives can be exploited for bioconjugation, the process of linking molecules to create novel constructs with specific functions. chemimpex.com A strategy using 3,4-dihydroxy-L-phenylalanine (L-DOPA) showcases a powerful method for attaching proteins to other molecules, such as polysaccharides. nih.gov In this approach, the dihydroxy group of L-DOPA incorporated into a protein is oxidized to a quinone. This quinone residue is highly reactive towards nucleophilic groups on other molecules, enabling the formation of a stable, covalent linkage. nih.gov This method holds significant promise for preparing advanced protein conjugates for various applications. nih.gov

Modified amino acids like this compound are essential building blocks in the design of targeted therapies. chemimpex.com By incorporating unique functional groups into peptides, researchers can create molecules with enhanced biological activity and selectivity. chemimpex.com For instance, the introduction of fluorinated or chlorinated phenyl groups can improve binding affinity and metabolic stability. chemimpex.comchemimpex.com

A cutting-edge application is the use of functionalized phenylalanine derivatives to create covalent binders for targeted drug development. Researchers have ribosomally incorporated 4-fluorosulfonyloxy-L-phenylalanine (FSY) into macrocyclic peptides. nih.gov These FSY-containing peptides can form covalent bonds with their protein targets, leading to potent and highly specific inhibition. nih.gov When conjugated with a radionuclide chelator, these peptides demonstrated significantly improved tumor-selective uptake and retention compared to their non-covalent counterparts, highlighting their potential in targeted radionuclide therapy. nih.gov This approach broadens the scope of covalent drug development for diverse biomedical applications. nih.gov

Advanced Characterization and Computational Studies of Boc 3,4 Dimethoxy L Phenylalanine

Spectroscopic Methods for Structural Verification and Analysis

Spectroscopic techniques are indispensable for the structural elucidation of molecules. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique insights into the chemical environment of atoms, the vibrational modes of bonds, and the electronic transitions within the molecule, respectively.

Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the identity and purity of Boc-3,4-dimethoxy-L-phenylalanine. Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework.

In ¹H NMR, the chemical shifts of the protons are indicative of their local electronic environment. For this compound, the protons of the tert-butoxycarbonyl (Boc) protecting group typically appear as a singlet at approximately 1.4 ppm. nih.gov The methoxy (B1213986) groups on the phenyl ring would be expected to produce singlets in the range of 3.8-4.0 ppm. The aromatic protons would appear in the aromatic region (around 6.7-7.3 ppm), with their specific shifts and coupling patterns determined by the substitution pattern on the ring. The α-proton and the β-protons of the phenylalanine backbone would be found further upfield, with their coupling providing information about the dihedral angles and thus the side-chain conformation. nih.gov In some cases, the presence of carbamate (B1207046) rotamers can be observed in the ¹H NMR spectrum, particularly in solvents like chloroform. nih.gov

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The carbonyl carbon of the Boc group and the carboxylic acid carbon are particularly diagnostic, appearing significantly downfield. The chemical shifts of the aromatic carbons are also sensitive to the electron-donating methoxy substituents.

Table 1: Representative ¹H NMR Chemical Shifts for L-Phenylalanine and the Boc Group. (Note: These are representative values and can vary based on solvent and other experimental conditions.)

| Proton | L-Phenylalanine (in D₂O) Chemical Shift (ppm) chemicalbook.com | Boc-L-phenylalanine (in CD₃OD) Chemical Shift (ppm) nih.gov |

|---|---|---|

| Aromatic | 7.33-7.43 | 7.26 |

| α-H | 3.99 | 4.36 |

| β-H | 3.13, 3.29 | 2.87, 3.16 |

Table 2: Representative ¹³C NMR Chemical Shifts for L-Phenylalanine and the Boc Group. (Note: These are representative values and can vary based on solvent and other experimental conditions.)

| Carbon | L-Phenylalanine (in H₂O) Chemical Shift (ppm) chemicalbook.com | N-(tert-Butoxycarbonyl)-L-phenylalanine Chemical Shift (ppm) nih.gov |

|---|---|---|

| Carbonyl (COOH) | 175.7 | 175.0 |

| Aromatic (C-1') | 138.2 | 138.0 |

| Aromatic (C-2', C-6') | 130.5 | 130.0 |

| Aromatic (C-3', C-5') | 129.5 | 129.0 |

| Aromatic (C-4') | 127.9 | 127.0 |

| α-C | 56.4 | 55.0 |

| β-C | 38.8 | 38.0 |

| Boc (quaternary C) | N/A | 80.0 |

Conformational studies of protected amino acids often utilize advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) to determine through-space proximities between protons, which helps in defining the three-dimensional structure in solution.

Vibrational and Electronic Spectroscopy (Infrared and Ultraviolet-Visible Spectroscopy) for Molecular Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. The Boc protecting group exhibits strong characteristic absorptions, including the C=O stretching of the carbamate at approximately 1690-1720 cm⁻¹ and the N-H stretching vibration around 3300-3500 cm⁻¹. researchgate.net The carboxylic acid group shows a broad O-H stretch from 2500-3300 cm⁻¹ and a C=O stretch around 1700-1725 cm⁻¹. The presence of the aromatic ring will give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy groups would be expected in the 1000-1300 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The aromatic chromophore of the phenylalanine side chain is responsible for the UV absorption. Phenylalanine itself typically shows absorption maxima around 198 nm and 258 nm. sielc.com The presence of the two methoxy groups on the phenyl ring in this compound is expected to cause a bathochromic (red) shift in the absorption maxima and an increase in the molar absorptivity due to the electron-donating nature of the methoxy groups. The absorption spectrum of aromatic amino acids can be sensitive to the local environment, which can be exploited in studies of protein structure and interactions. nih.govspringernature.com

Quantum Chemical and Computational Modeling Approaches

Computational chemistry provides powerful tools to complement experimental data, offering insights into the molecular properties and behavior of this compound at an atomic level of detail.

Density Functional Theory (DFT) Applications for Molecular Geometry and Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational method to predict the optimized geometry and electronic structure of molecules. For this compound, DFT calculations, often using functionals like B3LYP with an appropriate basis set, can provide accurate predictions of bond lengths, bond angles, and dihedral angles. gelisim.edu.trnih.gov These calculations are crucial for understanding the molecule's three-dimensional shape.

Furthermore, DFT can be used to calculate electronic properties such as the distribution of electron density, molecular electrostatic potential maps, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. Time-dependent DFT (TD-DFT) can be employed to predict the UV-Vis absorption spectrum by calculating the energies of electronic excitations. mdpi.comresearchgate.net

Conformational Analysis and Energy Minimization Studies of Phenylalanine Derivatives

The flexibility of the this compound molecule, particularly around the rotatable bonds of the amino acid backbone and side chain, gives rise to multiple possible conformations. Conformational analysis aims to identify the low-energy conformers that are most likely to be populated at a given temperature. This is often achieved through systematic or stochastic searches of the conformational space, followed by energy minimization of the resulting structures. biosolveit.de

Energy minimization is a computational process that adjusts the geometry of a molecule to find a structure with the lowest possible potential energy, corresponding to a stable conformation. biosolveit.de For phenylalanine derivatives, the key dihedral angles (phi, psi, and chi) that define the backbone and side-chain orientation are systematically varied to map the potential energy surface. These studies are critical for understanding the preferred shapes of the molecule, which in turn influence its biological activity and how it fits into a peptide chain.

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target, such as a protein or enzyme. mdpi.com For this compound, docking studies could be used to predict its binding mode within the active site of a receptor of interest. nih.govnih.govmdpi.com This is particularly relevant in drug design, where understanding these interactions is key to developing potent and selective inhibitors. The docking process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and then using a scoring function to rank them based on their predicted binding affinity.

Molecular dynamics (MD) simulations provide a time-resolved view of the molecular system, allowing for the study of the dynamic behavior of this compound and its interactions with its environment, such as a solvent or a biological receptor. nih.gov MD simulations can be used to explore the conformational flexibility of the molecule in solution, to study the stability of a ligand-receptor complex predicted by docking, and to calculate binding free energies. These simulations provide a more realistic picture of the molecular interactions by accounting for the dynamic nature of both the ligand and the receptor.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| L-phenylalanine |

| Boc-L-phenylalanine |

| N-(tert-Butoxycarbonyl)-L-phenylalanine |

Analytical Method Development and Validation in Research

The development and validation of analytical methods are fundamental in the research and development of a chemical compound such as this compound. amerigoscientific.com These processes ensure that the methods used to assess the compound's quality are reliable, reproducible, and accurate. For a chiral compound intended for applications like peptide synthesis, rigorous analytical oversight is critical to guarantee its identity, purity, and enantiomeric integrity. chemimpex.comnih.gov

Chromatographic Techniques for Purity and Enantiomeric Excess Determination (e.g., Chiral High-Performance Liquid Chromatography)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity and enantiomeric excess of this compound. calpaclab.comsigmaaldrich.com Standard reversed-phase HPLC is commonly used to determine the chemical purity of the compound, with suppliers often guaranteeing a purity of ≥98.0%. chemimpex.comsigmaaldrich.com

For a chiral molecule, confirming the enantiomeric excess is equally crucial. This is accomplished using Chiral HPLC, a specialized form of liquid chromatography. This technique employs a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers of the compound, leading to their separation. This allows for the precise quantification of each enantiomer in a sample. While specific chiral separation methods for this compound are proprietary, general methods for protected amino acids involve polysaccharide-based chiral stationary phases. phenomenex.com These methods can achieve baseline resolution of enantiomers, enabling accurate determination of enantiomeric excess. phenomenex.com The development of such methods is key for ensuring that the desired L-enantiomer is not contaminated with its D-counterpart, which is critical for its intended use in stereospecific applications like peptide synthesis. chemimpex.com

Alternative, non-chromatographic methods for determining the enantiomeric excess of amino acids include fluorescence-based assays and enantioselective indicator displacement assays (eIDAs). nih.govnih.gov These methods can offer high-throughput screening capabilities, which are valuable in the early stages of catalyst discovery and reaction optimization. nih.gov However, chiral HPLC remains the gold standard for accurate and validated quantification. nih.gov

Interactive Table 1: Exemplar HPLC Parameters for Analysis of Related Amino Acid Derivatives

This table illustrates typical conditions used in HPLC methods for analyzing L-Dopa, a closely related compound, which can be adapted for this compound.

| Parameter | Condition | Purpose | Reference |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | Separation of analytes | dergipark.org.tr |

| Mobile Phase | Gradient or isocratic mixture of aqueous buffer (e.g., potassium phosphate) and acetonitrile. | Elution of compounds | nih.govresearchgate.net |

| pH | Acidic (e.g., pH 2.3-3.0) | Improve peak shape and resolution | dergipark.org.trresearchgate.net |

| Flow Rate | 1.0 - 1.2 mL/min | Control retention time and separation efficiency | dergipark.org.trnih.gov |

| Detection | UV at 280 nm | Quantify the analyte based on its UV absorbance | dergipark.org.trnih.govresearchgate.net |

| Column Temp. | Ambient or controlled (e.g., 25°C) | Ensure reproducibility of retention times | researchgate.net |

Mass Spectrometry (MS) Applications in Compound Identification and Purity Assessment

Mass Spectrometry (MS) is a powerful analytical technique used for the identification and purity assessment of this compound. It provides a highly accurate measurement of the compound's molecular weight, which serves as a primary confirmation of its identity. Coupled with a soft ionization technique like electrospray ionization (ESI), MS can detect the protonated molecule [M+H]⁺. For this compound, with a molecular formula of C₁₆H₂₃NO₆ and a molecular weight of 325.36 g/mol , the expected mass-to-charge ratio (m/z) for the protonated molecule would be approximately 326.37. amerigoscientific.comchemimpex.com

Beyond simple identification, MS, especially when coupled with liquid chromatography (LC-MS), is invaluable for purity assessment. This hyphenated technique can separate impurities from the main compound and provide mass information for both, aiding in their identification. Tandem mass spectrometry (MS/MS) can further be used to fragment the parent ion, yielding a characteristic pattern that provides structural confirmation and can be used for highly selective and sensitive quantification. mdpi.com

Mass spectrometry has also been explored as a method for determining the enantiomeric excess of amino acids. ucdavis.edu These methods involve forming diastereomeric complexes with a chiral host (like a cyclodextrin) in the gas phase and then observing differences in their fragmentation or reaction rates, which correlate to the enantiomeric composition of the sample. ucdavis.edursc.org

Interactive Table 2: Key Mass Spectrometric Data for this compound

| Property | Value | Description | Reference |

| Molecular Formula | C₁₆H₂₃NO₆ | The elemental composition of the compound. | amerigoscientific.comchemimpex.com |

| Molecular Weight | 325.36 g/mol | The mass of one mole of the compound. | amerigoscientific.comchemimpex.com |

| Expected [M+H]⁺ (m/z) | ~326.37 | The mass-to-charge ratio of the protonated molecule, a primary identifier in ESI-MS. | N/A |

| InChI Key | NOEVPXYRCVCOIV-NSHDSACASA-N | A hashed version of the InChI string, providing a unique identifier. | sigmaaldrich.com |

Quality Control (QC) Methodologies in Research and Development

Quality control (QC) in the research and development of this compound relies on validated analytical methods to ensure the compound meets predefined specifications for identity, purity, and quality before its use. amerigoscientific.com The methodologies are guided by principles outlined in regulatory guidelines, such as those from the International Council for Harmonisation (ICH). dergipark.org.tr

A cornerstone of QC is the validation of the analytical procedures used, such as the HPLC method for purity determination. dergipark.org.trnih.gov Method validation demonstrates that a method is suitable for its intended purpose. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in a given range. nih.gov

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). dergipark.org.tr

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. dergipark.org.tr

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. dergipark.org.tr

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.

Routine QC testing for this compound would involve using these validated methods to test batches of the compound. This ensures consistency and provides documented evidence (e.g., a Certificate of Analysis) that the material conforms to the required standards, such as ≥98% purity, and has the correct identity as confirmed by techniques like NMR and MS. sigmaaldrich.comthermofisher.com

Interactive Table 3: Core Parameters for Analytical Method Validation

| Validation Parameter | Description | Typical Acceptance Criteria (Example) | Reference |

| Linearity | Establishes a proportional relationship between concentration and analytical response. | Correlation coefficient (r²) > 0.999 | nih.gov |

| Precision (RSD%) | Measures the closeness of repeated measurements. | RSD ≤ 2% for intra-day and inter-day precision | dergipark.org.tr |

| Accuracy (% Recovery) | Measures how close the measured value is to the true value. | 98.0% - 102.0% | researchgate.net |

| LOD/LOQ | Defines the lower limits of the method's sensitivity. | Determined by signal-to-noise ratio (e.g., 3:1 for LOD, 10:1 for LOQ) | dergipark.org.tr |

| Specificity/Selectivity | Ensures the method measures only the desired analyte without interference. | Peak purity analysis, no co-eluting peaks at the analyte's retention time. | nih.gov |

Emerging Research Directions and Unexplored Avenues for Boc 3,4 Dimethoxy L Phenylalanine

Innovations in Chemical Synthesis of Unnatural Amino Acids and Derivatives

The synthesis of unnatural amino acids like Boc-3,4-dimethoxy-L-phenylalanine has traditionally been a multi-step and often challenging process. pitt.educhemeurope.com However, recent advancements in synthetic organic chemistry are paving the way for more efficient and versatile methods. These innovations are critical for making such compounds more accessible for research and development.

One promising approach is the use of chemoenzymatic methods. For instance, a study demonstrated the synthesis of L-3,4-dimethoxyphenylalanine from phenylpyruvate derivatives using an engineered aspartate aminotransferase. researchgate.net This biocatalytic approach resulted in a high conversion rate (95.4%) and excellent enantiomeric excess (>99%), offering a greener and more efficient alternative to traditional chemical synthesis. researchgate.net Such enzymatic strategies could be adapted for the direct synthesis of this compound, potentially streamlining its production.

Another area of innovation lies in photoredox catalysis. Researchers have developed a method for the asymmetric synthesis of unnatural α-amino acids through the photoredox-mediated C–O bond activation of aliphatic alcohols. rsc.org This technique provides a new retrosynthetic disconnection and avoids the use of toxic and sensitive reagents often required in classical methods. rsc.org Adapting this technology to incorporate the dimethoxyphenyl group could represent a significant leap forward in the synthesis of this and related compounds.

Furthermore, electrocatalytic cross-coupling reactions are emerging as a powerful tool. A Ni/Ag-electrocatalytic platform has been successfully used for the decarboxylative cross-coupling of glutamate (B1630785) and aspartate derivatives with a wide range of heteroaryl halides. bioascent.com This methodology allows for the creation of complex amino acid derivatives under mild conditions, and its extension to aryl halides could provide a novel route to this compound. bioascent.com

These innovative synthetic strategies, summarized in the table below, hold the potential to revolutionize the accessibility of this compound, thereby accelerating its exploration in various scientific domains.

| Synthetic Innovation | Description | Potential Advantage for this compound Synthesis |

| Chemoenzymatic Synthesis | Utilizes engineered enzymes, such as aspartate aminotransferase, for stereoselective synthesis. researchgate.net | High efficiency, high stereoselectivity, and environmentally friendly production. |

| Photoredox Catalysis | Employs light-mediated redox reactions to form new carbon-carbon bonds. rsc.org | Avoids harsh reagents and enables novel bond formations. |

| Electrocatalytic Cross-Coupling | Uses electricity to drive cross-coupling reactions, such as Ni/Ag-catalyzed decarboxylative coupling. bioascent.com | Mild reaction conditions and broad substrate scope. |

Expansion into Novel Therapeutic Areas and Diagnostic Applications

While Boc-protected amino acids are well-established as building blocks in peptide synthesis for drug development, the specific attributes of the 3,4-dimethoxy-L-phenylalanine moiety suggest potential for novel therapeutic and diagnostic applications beyond its current use. chemimpex.com

The incorporation of unnatural amino acids can significantly alter the biological activity and pharmacokinetic properties of peptides. For example, Boc-protected dipeptides based on hydrophobic amino acids have demonstrated broad-spectrum antibacterial activity and the ability to eradicate biofilms. nih.gov The dimethoxy groups on the phenyl ring of this compound could modulate its hydrophobicity and electronic properties, potentially leading to the development of novel antimicrobial peptides with enhanced efficacy.

In the realm of diagnostics, the unique structure of this compound could be leveraged. For instance, the metabolic pathways of phenylalanine are of significant interest, particularly in disorders like phenylketonuria (PKU), which is diagnosed through newborn screening that measures phenylalanine levels. mayoclinic.org While not a direct diagnostic tool itself, isotopically labeled versions of this compound could serve as probes in research to study the metabolism of phenylalanine derivatives and their impact on cellular processes.

Furthermore, the related compound 3,4-dihydroxy-L-phenylalanine (L-DOPA) is a cornerstone in the treatment of Parkinson's disease. While the methoxy (B1213986) groups in this compound alter its properties compared to the hydroxyl groups of L-DOPA, its structural similarity suggests that it could be explored as a scaffold for developing novel neuroprotective agents or as a tool to probe the mechanisms of neurological disorders. chemimpex.com

Integration with Advanced Material Science and Nanotechnology Research

The interface between organic chemistry and material science is a fertile ground for innovation. Unnatural amino acids are increasingly being explored for the creation of novel biomaterials with tailored properties. The self-assembly of peptides containing unnatural amino acids can lead to the formation of nanostructures with diverse applications. nih.gov

A compelling example is the use of 3,4-dihydroxy-L-phenylalanine (L-DOPA) as a covalent linker to functionalize polyacrylamide hydrogels with extracellular matrix proteins. nih.gov This method provides a robust way to create surfaces for cell culture to study cellular mechanosensing. nih.gov The adhesive properties of the catechol group in L-DOPA are key to this application. While this compound lacks the free hydroxyl groups of L-DOPA, its derivatives could be designed to participate in surface modifications. For instance, deprotection of the Boc group and demethylation of the methoxy groups could reveal a reactive DOPA-like moiety, allowing for controlled surface functionalization.

The ability of Boc-protected dipeptides to self-assemble into fibril and spherical nanostructures is another exciting avenue. nih.gov The specific morphology of these nanostructures is dependent on the amino acid sequence and side-chain functionalities. The dimethoxyphenyl group of this compound could direct the self-assembly process in unique ways, leading to the formation of novel nanomaterials with potential applications in drug delivery, tissue engineering, or as antimicrobial surfaces.

Predictive Modeling and Artificial Intelligence Applications in Drug Design and Discovery

AI and machine learning models can be trained on existing data to predict the physicochemical properties of novel unnatural amino acids. mdpi.com For this compound, such models could predict properties like hydrophobicity, solubility, and its impact on peptide conformation, guiding its rational incorporation into new peptide-based therapeutics. nih.gov

| AI Application | Description | Relevance for this compound |

| Physicochemical Property Prediction | Machine learning models predict properties of new molecules based on their structure. mdpi.com | In silico estimation of solubility, hydrophobicity, and impact on peptide structure. |

| De Novo Drug Design | Generative AI designs novel molecules with desired binding properties for a specific target. wiley.com | Creation of novel peptide drug candidates incorporating the compound for specific diseases. |

| Biological Activity Prediction | Deep learning models learn from amino acid sequences to predict therapeutic effects. mdpi.com | Virtual screening of peptide libraries containing the compound for antimicrobial or other activities. |

| Protein Structure Prediction | AI models like AlphaFold2 predict the 3D structure of proteins from their amino acid sequence. patsnap.com | Understanding how the incorporation of the compound affects the overall structure and function of a peptide or protein. |

Q & A

Q. How is Boc-3,4-dimethoxy-L-phenylalanine synthesized and purified for research applications?

The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protecting group to the amine functionality of 3,4-dimethoxy-L-phenylalanine. This is achieved using di-tert-butyl dicarbonate (Boc anhydride) under alkaline conditions, followed by purification via column chromatography or recrystallization. Analytical HPLC with UV detection (e.g., at 225 nm) is critical for validating purity, with retention time and resolution parameters calibrated against reference standards . For peptide synthesis, Fmoc-protected derivatives (e.g., Fmoc-3,4-dimethoxy-L-phenylalanine) are also synthesized using analogous strategies, emphasizing orthogonal protecting group compatibility .

Q. What analytical methods ensure the purity of this compound, and how are they validated?

Reverse-phase HPLC coupled with spectrophotometric detection (225 nm) is the gold standard. System suitability tests require a resolution ≥2.0 between this compound and structurally similar impurities (e.g., fluoroethyl-L-tyrosine) . Validation parameters include:

Q. What role does this compound play in solid-phase peptide synthesis (SPPS)?

The Boc group protects the α-amine during SPPS, enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid) while leaving side-chain methoxy groups intact. This is critical for synthesizing peptides with methoxy-substituted aromatic residues, which are common in neuroactive or enzyme inhibitor peptides. The methoxy groups enhance steric shielding and modulate peptide-receptor interactions .

Advanced Research Questions

Q. How can enzyme engineering enhance the catalytic efficiency of phenylalanine ammonia-lyases (PALs) toward this compound?

Rational design and saturation mutagenesis of PALs (e.g., from Petroselinum crispum) target substrate-binding residues (e.g., L134, F137, I460). Double mutants like L134A/I460V improve catalytic efficiency for di-substituted substrates by reducing steric hindrance. However, activity remains limited (~20% of native PAL activity for L-DOPA precursors), necessitating further engineering or directed evolution .

Q. What factors contribute to variability in HPLC resolution when analyzing this compound, and how can these be mitigated?

Variability arises from:

- Mobile phase ionic strength : Higher ionic strength reduces peak tailing but may lower resolution.

- Column aging : Degradation of stationary phase ligands increases retention time drift.

- Sample pH : Acidic samples can protonate the Boc group, altering retention behavior.

Mitigation strategies include: - Regular column calibration with reference standards (e.g., 3,4-dimethoxy-L-phenylalanine and fluoroethyl-L-tyrosine mixtures).

- Adjusting mobile phase pH to 3.5–4.0 to stabilize ionization states .

Q. How does the stability of this compound under varying pH and temperature conditions impact experimental reproducibility?

The compound is light-sensitive and prone to decomposition at >40°C or in strongly acidic/basic conditions. Storage at 0–6°C in amber vials is recommended. Degradation products (e.g., free 3,4-dimethoxy-L-phenylalanine) can be detected via HPLC with LOQ as low as 0.02 µg/mL. Pre-experiment stability assays under simulated reaction conditions (e.g., pH 7.4 buffer at 37°C for 24 hours) are advised to confirm integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.